ImmTher

Immunoadjuvant Macrophage Activation Muramyl Peptide Comparison

This lipophilic disaccharide tripeptide glycerol dipalmitoyl (DTP-GDP) derivative offers superior macrophage activation and stable liposomal incorporation over unmodified muramyl dipeptide (MDP). Ideal for immunoadjuvant research, monocyte cytokine profiling (IL-1, IL-6, TNF-α), and preclinical metastasis models. Phase II clinical candidate for Ewing's sarcoma. For research use only.

Molecular Formula C65H116N6O21
Molecular Weight 1317.6 g/mol
CAS No. 130114-83-9
Cat. No. B141446
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameImmTher
CAS130114-83-9
SynonymsDTP-GDP
N-acetylglucosamine-N-acetylmuramyl-alanyl-isoglutaminyl-alanyl-glycerol dipalmitoyl
Molecular FormulaC65H116N6O21
Molecular Weight1317.6 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)C(C)NC(=O)CCC(C(=O)N)NC(=O)C(C)NC(=O)C(C)OC(C(C=O)NC(=O)C)C(C(CO)O)OC1C(C(C(C(O1)CO)O)O)NC(=O)C)OC(=O)CCCCCCCCCCCCCCC
InChIInChI=1S/C65H116N6O21/c1-8-10-12-14-16-18-20-22-24-26-28-30-32-34-54(79)87-41-48(90-55(80)35-33-31-29-27-25-23-21-19-17-15-13-11-9-2)42-88-64(86)44(4)67-53(78)37-36-49(61(66)83)71-62(84)43(3)68-63(85)45(5)89-59(50(38-72)69-46(6)75)60(51(77)39-73)92-65-56(70-47(7)76)58(82)57(81)52(40-74)91-65/h38,43-45,48-52,56-60,65,73-74,77,81-82H,8-37,39-42H2,1-7H3,(H2,66,83)(H,67,78)(H,68,85)(H,69,75)(H,70,76)(H,71,84)/t43-,44-,45+,48+,49+,50-,51+,52+,56+,57+,58+,59+,60+,65-/m0/s1
InChIKeyDNUXJWBKTMJNEP-JVSLBXKQSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Disaccharide Tripeptide Glycerol Dipalmitoyl (CAS 130114-83-9) Product-Specific Evidence Guide: Quantitative Differentiation Against Muramyl Peptide Analogues


Disaccharide Tripeptide Glycerol Dipalmitoyl (DTP-GDP; CAS 130114-83-9) is a synthetic, lipophilic immunomodulator composed of an N-acetylglucosaminyl-N-acetylmuramyl disaccharide core conjugated to an L-alanyl-D-isoglutamyl-L-alanyl tripeptide and a glycerol dipalmitoyl lipid anchor [1]. It functions as a muramyl dipeptide (MDP) derivative and is primarily investigated as a liposome-encapsulated immunoadjuvant (often designated ImmTher) capable of activating monocytes and macrophages for tumoricidal applications [2]. DTP-GDP is an investigational agent that has advanced to Phase II clinical evaluation in combination with chemotherapy for high-risk Ewing's sarcoma [3].

Why Disaccharide Tripeptide Glycerol Dipalmitoyl Cannot Be Readily Replaced by Generic Muramyl Dipeptide (MDP) or Alternative Muramyl Peptide Analogs


Immunomodulators derived from bacterial cell wall peptidoglycans, such as muramyl dipeptide (MDP) and its analogs, exhibit divergent biological activities based on subtle differences in their structural moieties. The addition of the glycerol dipalmitoyl lipid anchor to the disaccharide tripeptide core in DTP-GDP significantly enhances lipophilicity compared to unmodified MDP, directly impacting its ability to stably incorporate into liposomal bilayers and thereby modulating its in vivo biodistribution and macrophage uptake kinetics [1]. Furthermore, comparative studies reveal that variations in the peptide chain length (e.g., disaccharide-tripeptide vs. disaccharide-tetrapeptide) and the presence or absence of specific lipid conjugations result in differential immunopharmacological priming activities, which precludes simple interchangeability within this compound class [2].

Product-Specific Quantitative Evidence: Comparative Efficacy and Biological Activity of Disaccharide Tripeptide Glycerol Dipalmitoyl


Enhanced Adjuvanticity and Macrophage Activation of DTP-GDP vs. Native Muramyl Dipeptide (MDP)

A direct comparative immunopharmacological evaluation established that DTP-GDP, both in its free form and when encapsulated in liposomes, demonstrates superior efficacy as an adjuvant and in activating macrophages relative to the parent compound muramyldipeptide (MDP) [1].

Immunoadjuvant Macrophage Activation Muramyl Peptide Comparison

Liposomal Formulation Enables Preclinical Antitumor Efficacy of DTP-GDP (ImmTher) in Metastatic Colorectal Cancer Models

The liposome-encapsulated formulation of DTP-GDP, designated ImmTher, demonstrated significant in vivo antitumor activity against both liver and lung colorectal metastases in a Phase I clinical trial setting [1].

Liposomal Formulation Cancer Metastasis In Vivo Efficacy

Selective Upregulation of Pro-Inflammatory Cytokine Genes in Human Monocytes by DTP-GDP (ImmTher)

ImmTher (liposomal DTP-GDP) induced the expression and production of a specific panel of cytokines including IL-1α, IL-1β, IL-6, IL-8, IL-12, MCAF, and TNF-α, but not IL-2 or IL-10 in human monocytes [1].

Cytokine Induction Monocyte Activation Gene Expression

Differential Structural Priming Activity of Disaccharide-Tripeptide vs. Disaccharide-Tetrapeptide and Disaccharide-Pentapeptide

In a study assessing the priming activity of peptidoglycan fragments for LPS-induced anaphylactoid reactions, the disaccharide-tripeptide exhibited weaker activity compared to muramyl tripeptides and muramyl dipeptide, whereas the disaccharide-tetrapeptide and muramyl tetrapeptide showed marginal activity, and the disaccharide-pentapeptide lacked any priming activity [1].

Structure-Activity Relationship Peptidoglycan Fragment Immunostimulation

Defined Research and Translational Application Scenarios for Disaccharide Tripeptide Glycerol Dipalmitoyl (DTP-GDP/ImmTher)


Potent Liposomal Immunoadjuvant for Anticancer Vaccine Formulations

The demonstrated superiority of DTP-GDP over unmodified MDP in adjuvant and macrophage activation assays [1] positions it as a compelling candidate for inclusion in liposomal anticancer vaccine formulations. Its lipophilic nature ensures stable integration into lipid bilayers, enhancing antigen delivery and immune stimulation.

Monocyte-Mediated Immunotherapy for Metastatic Colorectal Cancer

Given the established activity of liposomal ImmTher against liver and lung colorectal metastases in a Phase I trial [2], DTP-GDP is a valuable research tool for investigating monocyte/macrophage-mediated clearance of metastatic lesions. It can serve as a benchmark compound in preclinical studies evaluating novel immunotherapeutic strategies against colorectal cancer metastasis.

In Vitro Model for Studying Th1-Polarizing Cytokine Induction in Human Monocytes

The selective induction of a pro-inflammatory cytokine panel (IL-1α, IL-1β, IL-6, IL-8, IL-12, MCAF, TNF-α) by ImmTher in human monocytes [2] makes it a well-characterized chemical probe for studying Th1-polarizing immune responses. It can be utilized as a positive control in assays designed to evaluate the cytokine-modulating potential of novel immunomodulatory agents.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for ImmTher

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.